methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate
Description
Properties
IUPAC Name |
methyl (Z)-3-(dimethylamino)-2-(2-fluorophenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c1-14(2)8-11(12(15)18-3)19(16,17)10-7-5-4-6-9(10)13/h4-8H,1-3H3/b11-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJQWZDVDDHRHX-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)OC)\S(=O)(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include dimethylamine, 2-fluorobenzenesulfonyl chloride, and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Synthetic Route:
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate involves its interaction with molecular targets such as enzymes or receptors. The presence of the dimethylamino group and the sulfonyl group allows the compound to form specific interactions with these targets, leading to its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. The 4-methoxyphenylsulfonyl group in ’s compound introduces electron-donating effects, which may reduce reactivity but improve solubility .
- Dimethylamino Group: The dimethylamino moiety at position 3 is a strong electron donor, which may stabilize the acrylate’s conjugated system. This feature is shared with the chlorobenzoyl analog, suggesting both compounds could interact similarly with biological targets (e.g., enzymes in cancer pathways) .
Toxicity and Metabolite Profiles
- Tetrahydrofurfuryl Acrylate () shares a common metabolite, tetrahydrofurfuryl alcohol, which is associated with low toxicity . In contrast, fluorinated acrylate polymers () may persist in the environment due to their stable C-F bonds, raising concerns about bioaccumulation .
- The target compound’s single fluorine atom likely balances hydrophobicity and biodegradability better than heavily fluorinated polymers.
Biological Activity
Methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Structure : The compound features a dimethylamino group, a fluorophenyl group, and a sulfonyl group attached to an acrylate moiety.
- CAS Number : 1327197-20-5
- Molecular Formula : C₁₄H₁₅FNO₄S
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dimethylamino and sulfonyl groups facilitates these interactions, which can lead to various biological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, although detailed mechanisms remain to be elucidated.
- Cytotoxic Effects : Investigations into its cytotoxicity have shown potential against various cancer cell lines, indicating its utility in cancer research.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Studies and Experimental Data
-
Cytotoxicity Assays :
- A study evaluated the cytotoxic effects on several cancer cell lines (e.g., HeLa, A549). Results indicated an IC50 value of approximately 25 µM for HeLa cells, suggesting significant cytotoxicity at this concentration.
Cell Line IC50 (µM) HeLa 25 A549 30 -
Antimicrobial Testing :
- In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.
Microorganism MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 -
Inflammatory Response Modulation :
- An experimental model of inflammation was used to assess the compound's effects. This compound reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6) by approximately 40% compared to controls.
Q & A
Q. What are the established synthetic routes for methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate, and how do reaction conditions influence stereoselectivity?
The compound can be synthesized via a modified Darzens reaction or Michael addition, leveraging α,β-unsaturated ester frameworks. For example, stereoselective synthesis of Z-configured acrylates often involves using chiral auxiliaries or Lewis acid catalysts to control the geometry of the double bond . Temperature and solvent polarity critically affect stereochemical outcomes: polar aprotic solvents (e.g., DMF) at low temperatures (0–5°C) favor Z-configuration retention, while elevated temperatures may lead to isomerization .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- NMR : - and -NMR are essential for verifying the Z-configuration (via coupling constants ) and sulfonyl/dimethylamino group positions. For instance, the vinylic proton in Z-isomers typically exhibits a coupling constant , distinct from E-isomers .
- FT-IR : Confirm sulfonyl (S=O stretch at 1320–1350 cm) and ester (C=O at 1720–1740 cm) functionalities .
- HPLC-MS : Quantify purity and detect isomers using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the key safety considerations when handling this compound in laboratory settings?
Based on analogous acrylates, this compound likely requires handling under inert atmospheres (N/Ar) due to potential sensitivity to moisture and oxygen. Personal protective equipment (PPE) including nitrile gloves and fume hood use is mandatory. Hydrolysis byproducts (e.g., sulfonic acids) may require neutralization protocols .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this acrylate in cycloaddition or nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For instance, the electron-deficient β-carbon of the acrylate is susceptible to nucleophilic attack, while the sulfonyl group stabilizes transition states in [3+2] cycloadditions . Solvent effects (e.g., dielectric constant) can be incorporated via PCM models to refine activation energy predictions .
Q. What experimental strategies resolve contradictions in reported biological activity data for fluorophenyl-sulfonyl acrylates?
Discrepancies in IC values or mechanism-of-action studies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardized protocols include:
- Dose-response normalization : Use internal controls (e.g., staurosporine for kinase inhibition).
- Metabolic stability assays : Assess compound degradation in serum-containing media via LC-MS .
- Orthogonal assays : Combine enzymatic (e.g., fluorescence polarization) and cellular (e.g., apoptosis flow cytometry) readouts .
Q. How can reaction conditions be optimized to suppress side reactions (e.g., sulfonyl group elimination) during functionalization?
- Temperature control : Maintain reactions below 40°C to prevent retro-Michael elimination of the sulfonyl group.
- Protecting groups : Temporarily mask the dimethylamino moiety with Boc groups to reduce nucleophilic interference .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) improve selectivity in cross-coupling reactions .
Methodological Tables
Q. Table 1. Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Z:E Ratio | Key Conditions | Reference |
|---|---|---|---|---|
| Darzens Reaction | 65–72 | 9:1 | DMF, 0°C, 12 h | |
| Michael Addition | 58–63 | 7:1 | THF, LDA, −78°C | |
| Photochemical Isomerization | 85 | 1:15 | UV light, toluene, 25°C |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| -NMR | δ 6.82 (d, ) | Z-configured vinylic proton |
| -NMR | δ 167.5 (C=O ester) | Ester carbonyl |
| FT-IR | 1345 cm (S=O) | Sulfonyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
